molecular formula C13H19N3O3 B2788110 Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2097917-82-1

Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2788110
CAS No.: 2097917-82-1
M. Wt: 265.313
InChI Key: FUBNPBRSZGIWIL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the 2-methylpyrimidin-4-yl group attached via an oxygen atom to the piperidine ring adds to its unique chemical properties .

Preparation Methods

The synthesis of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with 2-methylpyrimidin-4-ol under specific conditions. One common method includes the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors, particularly in the treatment of neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-5-11(6-9-16)19-12-4-7-14-10(2)15-12/h4,7,11H,3,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBNPBRSZGIWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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